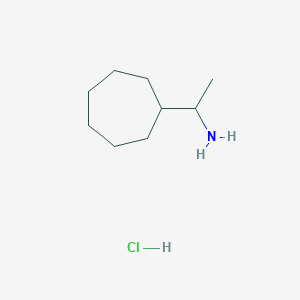

1-Cycloheptylethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16690463

Molecular Formula: C9H20ClN

Molecular Weight: 177.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20ClN |

|---|---|

| Molecular Weight | 177.71 g/mol |

| IUPAC Name | 1-cycloheptylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H |

| Standard InChI Key | MBTQXHLLVKOQFI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCCCC1)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a cycloheptane ring fused to an ethylamine chain, with the amine group forming a hydrochloride salt. Key features include:

-

Molecular Formula: (estimated from analogous cycloalkylamine hydrochlorides ).

-

SMILES Notation: Cl. NCC1(CCCCCC1)C (predicted based on IUPAC naming rules).

-

Stereochemistry: The cycloheptyl group introduces axial and equatorial conformers, potentially affecting intermolecular interactions .

Table 1: Predicted Physicochemical Properties

Synthetic Pathways and Challenges

Proposed Synthesis Routes

While no explicit synthesis for 1-cycloheptylethan-1-amine hydrochloride is documented, analogous methods for cycloalkylamine hydrochlorides suggest:

-

Reductive Amination: Cycloheptanone reacted with ammonium acetate under hydrogenation to yield the primary amine, followed by HCl salt formation .

-

Grignard Reaction: Cycloheptylmagnesium bromide reacting with acetonitrile, followed by hydrolysis and protonation .

Purification and Characterization

-

Chromatography: Likely requires silica gel chromatography due to polar hydrochloride salt .

-

Spectroscopic Confirmation: peaks at δ 2.6–3.1 ppm (amine protons) and δ 1.2–1.8 ppm (cycloheptyl CH groups) .

| Parameter | Value (Predicted) | Rationale |

|---|---|---|

| Plasma Half-Life | 4–6 hours | Moderate metabolic stability |

| CYP450 Inhibition | Low | High Fsp reduces CYP affinity |

| Blood-Brain Barrier | Limited | Hydrophilic hydrochloride salt |

Case Study: Cycloalkylamines in Oncology

Compounds like EPZ-5676 (a cyclobutane-linked DOT1L inhibitor) demonstrate how conformational restriction improves therapeutic indices . By analogy, 1-cycloheptylethan-1-amine hydrochloride could be tailored to disrupt protein-protein interactions in cancer pathways, leveraging its larger ring size for enhanced van der Waals contacts.

Future Directions and Research Gaps

-

Target Identification: Computational docking studies to identify protein targets (e.g., serotonin receptors, ion channels).

-

SAR Optimization: Modifying the cycloheptyl ring with substituents (e.g., fluorine) to tune lipophilicity .

-

In Vivo Efficacy: Preclinical testing in disease models to validate therapeutic hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume